Product packaging for 3-Chloro-7-ethylbenzisoxazole(Cat. No.:)

3-Chloro-7-ethylbenzisoxazole

Cat. No.: B13708955
M. Wt: 181.62 g/mol
InChI Key: SPMVJGJLWZDUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-7-ethylbenzisoxazole is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. The benzisoxazole scaffold is a privileged structure in pharmacology, known for its presence in compounds with a wide range of biological activities . This specific derivative, featuring chloro and ethyl substituents, is a valuable intermediate for the synthesis of novel compounds for biological screening. The benzisoxazole core is recognized for its significance in drug discovery, forming the basis of several FDA-approved therapies and investigational compounds . Researchers utilize this scaffold in the design of molecules with potential antimicrobial , anticancer , and central nervous system (CNS) activities . The specific pattern of substituents on this compound makes it a versatile building block for structure-activity relationship (SAR) studies, allowing scientists to explore how modifications influence potency, selectivity, and other pharmacological properties. This product is provided for research purposes as a chemical tool. It is intended for use by qualified laboratory professionals in controlled settings. All information provided is for scientific reference only. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B13708955 3-Chloro-7-ethylbenzisoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

3-chloro-7-ethyl-1,2-benzoxazole

InChI

InChI=1S/C9H8ClNO/c1-2-6-4-3-5-7-8(6)12-11-9(7)10/h3-5H,2H2,1H3

InChI Key

SPMVJGJLWZDUBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=NO2)Cl

Origin of Product

United States

Chemical and Physical Properties

Specific, experimentally verified physical data such as the melting point, boiling point, and solubility of 3-Chloro-7-ethylbenzisoxazole are not extensively reported in publicly accessible scientific databases. However, fundamental chemical identifiers have been established.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₈ClNO bldpharm.com
Molecular Weight 181.62 g/mol bldpharm.com
MDL Number MFCD33022565 bldpharm.comaccelachem.com

| CAS Number | Not consistently available accelachem.comaccelachem.com |

Synthesis and Manufacturing

Detailed and peer-reviewed synthetic methodologies specifically for the production of 3-Chloro-7-ethylbenzisoxazole have not been described in the available scientific literature. In general, the synthesis of substituted benzisoxazoles involves the cyclization of suitably functionalized precursors. A hypothetical precursor for this compound could be 7-Ethylbenzisoxazol-3(2H)-one, which might then undergo a chlorination step to yield the final product. accelachem.com However, the specific reagents, reaction conditions, purification methods, and yields for this particular synthesis are not documented.

Applications in Medicinal Chemistry

The benzisoxazole scaffold is recognized as a pharmacophore in various biologically active molecules. Despite this, there are no published research findings that specifically describe the application of 3-Chloro-7-ethylbenzisoxazole within the field of medicinal chemistry.

Role As a Research Chemical

3-Chloro-7-ethylbenzisoxazole is listed by several chemical suppliers as a compound intended for research purposes. bldpharm.comaccelachem.com This classification suggests its use in discovery research, where it may serve as a synthetic building block for creating more complex molecules or be included in screening libraries to test for biological activity. Nevertheless, the specific outcomes or research areas that have utilized this compound are not reported in the public domain.

Derivatives and Their Biological Activities

Information regarding the synthesis of specific derivatives from 3-Chloro-7-ethylbenzisoxazole and any associated biological activities is not available in the current scientific literature.

Structural Elucidation

While commercial suppliers may offer analytical data like NMR, HPLC, and LC-MS to confirm the identity and purity of their products, detailed studies on the structural elucidation of 3-Chloro-7-ethylbenzisoxazole are not available in peer-reviewed scientific journals. bldpharm.com

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-7-ethylbenzisoxazole, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves halogenation and alkylation of a benzisoxazole core. For example, chlorination at the 3-position can be achieved using phosphorus oxychloride (POCl₃) under reflux, while ethylation at the 7-position may employ ethyl bromide with a base like K₂CO₃ in DMF . Purity is influenced by solvent choice (polar aprotic solvents enhance nucleophilicity), reaction time, and post-synthetic purification (e.g., recrystallization from ethanol). Monitoring via TLC or HPLC is critical to confirm intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for aromatic protons (δ 6.5–8.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
  • IR Spectroscopy : Key bands include C-Cl stretching (~550–750 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (e.g., ~181.6 g/mol) .

Q. How can researchers validate the crystal structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths (e.g., C-Cl ~1.73 Å, C-O ~1.36 Å) and dihedral angles between the benzisoxazole core and substituents (e.g., ethyl group orientation). Compare data with structurally similar compounds like 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole .

Advanced Research Questions

Q. How can conflicting reactivity data in substitution reactions involving this compound be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity, nucleophile strength, or competing side reactions. For example, SNAr (nucleophilic aromatic substitution) at the 3-chloro position may dominate in polar aprotic solvents (e.g., DMF), while protic solvents favor alkylation at the ethyl group. Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps and DFT calculations to model transition states .

Q. What strategies optimize the biological activity of this compound derivatives in antimicrobial assays?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro or amino groups at the 5-position) to enhance binding to microbial targets .
  • Molecular Docking : Screen derivatives against bacterial enzymes (e.g., DNA gyrase) using software like AutoDock. Prioritize compounds with low binding energies and favorable hydrogen-bonding interactions .
  • In Vitro Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, comparing results with positive controls (e.g., ciprofloxacin) .

Q. How can researchers address discrepancies between computational predictions and experimental data in the electronic properties of this compound?

  • Methodological Answer :
  • Theoretical Calculations : Re-optimize geometry using higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy in HOMO-LUMO gap predictions.
  • Experimental Validation : Compare UV-Vis spectra (λmax ~270–300 nm for benzisoxazole derivatives) with TD-DFT results. Adjust solvent effects (e.g., dielectric constant) in simulations .

Q. What methods are recommended for analyzing environmental stability and degradation pathways of this compound?

  • Methodological Answer :
  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–10) at 25–50°C via LC-MS. Chlorine substituents may hydrolyze to hydroxyl derivatives under alkaline conditions .
  • Photolysis : Expose to UV light (λ = 254 nm) and identify photoproducts (e.g., ring-opened intermediates) using HRMS .

Data Analysis and Experimental Design

Q. How should researchers design experiments to distinguish between electronic and steric effects in substituent modifications of this compound?

  • Methodological Answer :
  • Steric Effects : Compare reaction rates of bulky substituents (e.g., tert-butyl) vs. smaller groups (e.g., methyl) in SNAr reactions.
  • Electronic Effects : Use Hammett plots (σ values) to correlate substituent electronegativity with reaction rates. Para-substituted analogs are ideal for isolating electronic contributions .

Q. What statistical approaches are suitable for resolving batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors. For example, a 2³ factorial design can optimize reflux time, solvent volume, and base concentration .

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